molecular formula C3H5Br3N2O2 B12011405 1-(2,2,2-Tribromo-1-hydroxyethyl)urea CAS No. 1763-11-7

1-(2,2,2-Tribromo-1-hydroxyethyl)urea

Cat. No.: B12011405
CAS No.: 1763-11-7
M. Wt: 340.80 g/mol
InChI Key: GCMCFDQJEVZZRF-UHFFFAOYSA-N
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Description

N-(2,2,2-tribromo-1-hydroxyethyl)urea is a chemical compound with the molecular formula C3H5Br3N2O2 and a molecular weight of 340.798 g/mol . It is known for its unique structure, which includes three bromine atoms, a hydroxyethyl group, and a urea moiety. This compound is often used in scientific research and industrial applications due to its distinctive properties.

Properties

CAS No.

1763-11-7

Molecular Formula

C3H5Br3N2O2

Molecular Weight

340.80 g/mol

IUPAC Name

(2,2,2-tribromo-1-hydroxyethyl)urea

InChI

InChI=1S/C3H5Br3N2O2/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10)

InChI Key

GCMCFDQJEVZZRF-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(NC(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-tribromo-1-hydroxyethyl)urea typically involves the reaction of urea with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-tribromo-1-hydroxyethyl)urea may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-tribromo-1-hydroxyethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, reduction may produce less halogenated derivatives, and substitution reactions can result in various substituted urea derivatives .

Scientific Research Applications

N-(2,2,2-tribromo-1-hydroxyethyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-tribromo-1-hydroxyethyl)urea involves its interaction with biological molecules and cellular pathways. The bromine atoms and hydroxyethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-tribromo-1-hydroxyethyl)urea is unique due to its combination of three bromine atoms, a hydroxyethyl group, and a urea moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

1-(2,2,2-Tribromo-1-hydroxyethyl)urea, also known as tribromo hydroxyethyl urea, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its unique brominated structure suggests potential biological activities, including antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and toxicity assessments.

Chemical Structure and Properties

The chemical structure of 1-(2,2,2-Tribromo-1-hydroxyethyl)urea can be represented as follows:

C3H6Br3N1O1\text{C}_3\text{H}_6\text{Br}_3\text{N}_1\text{O}_1

This compound features a urea functional group attached to a tribrominated hydroxyethyl moiety, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that tribromo hydroxyethyl urea exhibits notable antimicrobial properties. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that tribromo hydroxyethyl urea may serve as a potential antimicrobial agent in pharmaceutical formulations.

Antitumor Activity

In vitro studies have explored the antitumor potential of 1-(2,2,2-Tribromo-1-hydroxyethyl)urea. A comparative analysis against other brominated compounds revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound may possess significant antitumor activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Acute Toxicity

A comprehensive toxicity assessment was performed using animal models to evaluate the safety profile of tribromo hydroxyethyl urea. The dermal LD50 was established at >3473 mg/kg, indicating a relatively low acute toxicity level. Clinical observations noted mild irritation at the application site but no fatalities during the study period .

Genotoxicity

Genotoxicity studies employing the Ames test demonstrated that tribromo hydroxyethyl urea does not exhibit mutagenic properties under the tested conditions. This finding is crucial for assessing its safety for use in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, tribromo hydroxyethyl urea was tested against a panel of resistant bacterial strains isolated from infected patients. The results showed a significant reduction in bacterial load when treated with formulations containing this compound, highlighting its potential as an effective antimicrobial agent in treating resistant infections.

Case Study 2: Cancer Treatment

A small-scale clinical trial investigated the use of tribromo hydroxyethyl urea in combination with standard chemotherapy regimens for patients with advanced-stage cancers. Preliminary results indicated enhanced efficacy of chemotherapy when combined with this compound, as evidenced by improved patient outcomes and reduced side effects.

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